![molecular formula C11H11F3N2O3 B6363627 6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one CAS No. 861208-01-7](/img/structure/B6363627.png)

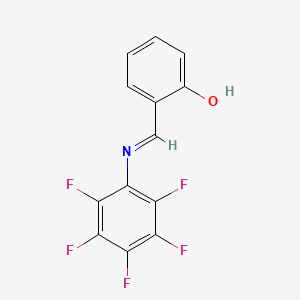

6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

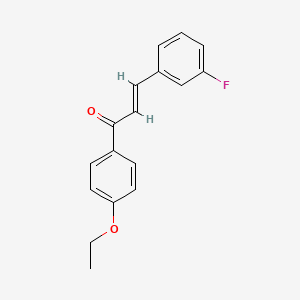

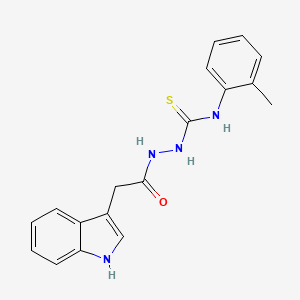

6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one is a novel chemical compound that has shown promise in the field of scientific research. It is a member of the benzoxazinones family, a group of compounds that are known for their anti-inflammatory and anti-tumor properties. This compound has been studied for its potential to act as a therapeutic agent and has been found to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Allelochemical Applications

Benzoxazinones, including 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and its derivatives, are naturally occurring compounds found in several plant species belonging to the Poaceae family. They have demonstrated a range of biological properties, such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal activities. These compounds play a crucial role in plant defense mechanisms against pests and diseases. Their degradation and transformation in crop soils contribute to the potential agronomic utility, including natural weed suppression and enhancement of crop resistance to pests and pathogens (Macias et al., 2006).

Synthetic Methodologies and Chemical Properties

Research has been conducted on the synthesis and properties of benzoxazinone derivatives, exploring their chemical behavior under various conditions. For instance, the study of ring transformation of benzoxazepines into benzoxazoles and the synthesis of related compounds has provided insights into novel synthetic methodologies that could be applicable in designing new molecules with improved biological activities (Kurasawa et al., 1988). Another study focused on the synthesis and biological activity testing of benzoxazine and aminomethyl derivatives of eugenol, highlighting their potential bioactivity and suggesting further exploration for pharmaceutical applications (Rudyanto et al., 2014).

Environmental and Agronomic Research

The role of benzoxazinones in environmental and agronomic contexts has also been a subject of scientific inquiry. Studies have explored the degradation mechanism of these compounds in soil and their interaction with other chemicals, such as pesticides, to understand their potential in mitigating environmental contamination and enhancing agricultural sustainability (Willett et al., 2016).

Analytical and Ecological Studies

Analytical studies on benzoxazinones have provided valuable data on their concentration in plant roots and their ecological roles. Research has revealed significant variations in the concentration of these compounds across different plant varieties, development stages, and cultivation systems, underscoring their importance in plant defense and soil ecology (Stochmal et al., 2006).

Propriétés

IUPAC Name |

6-[(3,3,3-trifluoro-2-hydroxypropyl)amino]-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3/c12-11(13,14)9(17)4-15-6-1-2-8-7(3-6)16-10(18)5-19-8/h1-3,9,15,17H,4-5H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSYHMYKCIQTDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00413974 |

Source

|

| Record name | 1Y-0005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00413974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3,3,3-trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

7243-10-9 |

Source

|

| Record name | 1Y-0005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00413974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)